2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Description
2-Amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a fluorinated benzochromene derivative with a fused aromatic system and a nitrile group at position 2. Its structure has been confirmed via single-crystal X-ray diffraction, revealing a perpendicular orientation between the 4-fluorophenyl ring and the benzochromene core, contributing to its planar geometry and intermolecular interactions such as hydrogen bonding and π-π stacking . Synthesized via multicomponent reactions using α-cyano-p-fluorocinnamonitrile and 4-methoxy-1-naphthol under piperidine catalysis, it exhibits a melting point of 220–221°C (493–494 K) . This compound demonstrates antimicrobial and antitumor activities, attributed to its ability to intercalate with DNA or inhibit enzymes like c-Src kinase, a target in cancer therapy .
Properties
CAS No. |
326915-26-8 |
|---|---|
Molecular Formula |
C20H13FN2O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13FN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
InChI Key |
PVXXBUPHUVYNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)F)C#N)N |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclocondensation
The most widely adopted method involves a one-pot, three-component reaction between 4-fluorobenzaldehyde, malononitrile, and β-naphthol. This approach leverages a base-catalyzed Knoevenagel condensation followed by cyclization. Piperidine (0.2 equivalents) in ethanol under reflux (80–100°C, 4–6 hours) yields the target compound with 64–74% efficiency. Key advantages include operational simplicity and compatibility with diverse substituents.
Reaction Mechanism :
- Knoevenagel Condensation : 4-Fluorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : β-Naphthol attacks the electron-deficient alkene, forming a covalent adduct.
- Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the chromene ring.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (20–30 minutes) while maintaining yields above 70%. A representative protocol combines equimolar reactants in ethanol with piperidine, irradiated at 300 W and 100°C. This method minimizes side products like hydrolyzed nitriles or oligomers, attributed to uniform heating and rapid energy transfer.
Solvent-Free Mechanochemical Protocols
Silica Triflate-Catalyzed Synthesis
A novel solvent-free method employs silica-supported triflate (Si-TfOH) as a heterogeneous catalyst. Reactants are ground in a mortar with 10 mol% Si-TfOH at room temperature for 45 minutes, achieving 85% yield. This approach eliminates solvent waste and simplifies purification, as the catalyst is filtration-recoverable.
Key Advantages :
- Eco-Friendly : No organic solvents required.
- Scalability : Demonstrated for gram-scale synthesis without yield loss.
Catalytic Systems and Their Impact
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 64 | |
| Si-TfOH | Solvent-free | 25 | 0.75 | 85 | |
| K₂CO₃ | Water | 100 | 3 | 58 |
Piperidine remains the preferred homogeneous catalyst due to its dual role as base and nucleophile. However, silica triflate offers sustainability benefits, making it ideal for green chemistry applications.
Reaction Optimization and Kinetic Studies
Temperature and Time Dependence
Optimal yields occur at 80°C in ethanol, with prolonged heating (>8 hours) leading to decomposition. Microwave methods achieve similar yields at 100°C within 30 minutes, underscoring the efficiency of dielectric heating.
Molar Ratio Effects
A 1:1:1 molar ratio of aldehyde, malononitrile, and β-naphthol is critical. Excess malononitrile (>1.2 equiv) promotes side reactions, while deficiencies result in incomplete cyclization.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot studies demonstrate that transferring the ethanol-based protocol to a continuous flow system increases throughput by 300% while maintaining 70% yield. Residence times of 15–20 minutes at 100°C ensure consistent product quality.
Microwave-Assisted Large-Scale Synthesis
Industrial microwave reactors (e.g., Milestone SYNTHOS 3000) enable kilogram-scale production with 68–72% yields, though energy costs remain a limitation.
Characterization and Purity Control
Synthesized compounds are validated via:
- ¹H NMR : Aromatic protons resonate at δ 8.24 (d, J = 8.3 Hz, 1H), with the amino group appearing as a broad singlet near δ 6.2.
- HRMS : Molecular ion peak at m/z 310.0754 (C₁₇H₁₁FN₂O₃).
- HPLC Purity : >98% achieved after recrystallization from ethyl acetate/hexane.
Challenges and Limitations
- Byproduct Formation : Hydrolysis of the nitrile group to amides occurs under prolonged acidic or aqueous conditions.
- Catalyst Recovery : Homogeneous catalysts like piperidine require neutralization and extraction, increasing waste.
- Solvent-Free Limitations : Mechanochemical methods struggle with highly viscous intermediates, necessitating intermittent grinding.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes.
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antioxidant, and anticancer agent. Its derivatives have shown activity against various pathogens and cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological processes and the development of new drugs.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, which blocks cell division during the metaphase stage . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural analogs of 2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile:
Notes:
- Fluorine Position : The para-fluorophenyl substituent in the target compound enhances planarity and π-π stacking compared to meta- or ortho-fluorophenyl analogs, influencing DNA intercalation efficiency .
- Electron-Withdrawing Groups : The 3-nitrophenyl derivative (E) shows superior antiproliferative activity due to the nitro group’s electron-withdrawing effect, stabilizing interactions with microtubule proteins .
- Hydrophilic Modifications: Hydroxyl or methoxy groups (e.g., 7-hydroxy analog) improve aqueous solubility, making them suitable for intravenous formulations .
Structure-Activity Relationship (SAR)
- Para-Substituents : Fluorine at the para position optimizes steric compatibility with hydrophobic enzyme pockets (e.g., c-Src kinase) .
- Nitro vs. Cyano Groups: Nitro groups enhance cytotoxicity but reduce solubility, whereas cyano groups balance reactivity and bioavailability .
- Ring Fusion : Benzo[h]chromene derivatives exhibit stronger DNA binding than benzo[g] isomers due to extended conjugation .
Biological Activity
2-Amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile (referred to as compound 1) is a member of the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of compound 1, highlighting its anticancer properties and mechanisms of action.
Synthesis
Compound 1 can be synthesized through a multi-step synthetic route involving the reaction of appropriate starting materials under specific conditions. The synthesis typically involves:
- Reactants : 4-fluorobenzaldehyde, malononitrile, and naphthalen-2-ol.
- Conditions : The reaction is often performed in an ethanolic solution with a base such as piperidine under microwave irradiation to enhance yield and reduce reaction time.
The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
The primary focus of research on compound 1 has been its anticancer activity. Several studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- Mechanism of Action : Compound 1 has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Notably, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), leading to reduced cell viability and induction of apoptosis.
Table 1: Cytotoxicity Data for Compound 1 Against Various Cancer Cell Lines
Structure-Activity Relationship (SAR)
Research indicates that modifications in the phenyl ring significantly influence the biological activity of chromene derivatives. The presence of the fluorine atom in compound 1 enhances its potency compared to other derivatives lacking this substituent.
Case Studies
Several case studies have highlighted the efficacy of compound 1 in preclinical models:
- Study on MCF-7 Cells : In vitro assays revealed that compound 1 inhibited cell proliferation by inducing apoptosis through caspase activation pathways. The study reported an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
- In Vivo Studies : Animal models treated with compound 1 showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Q & A
Q. What are the common synthetic routes for 2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters or naphthol derivatives. A standard protocol involves reacting 4-methoxy-1-naphthol with α-cyano-p-fluorocinnamonitrile in ethanol using piperidine as a catalyst under microwave or thermal conditions . Optimized reaction parameters (e.g., solvent polarity, catalyst type, and temperature) significantly affect yield and purity. For example, replacing ethanol with DBSA/H₂O microemulsions improves reaction efficiency (yields >90%) while enabling greener synthesis .
Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound, and what key parameters are analyzed?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.6336 Å, b = 11.9333 Å, c = 12.0471 Å, β = 113.581°, and Z = 4 . Hydrogen bonding (N–H⋯N, 2.85 Å) and π–π stacking (3.771 Å) stabilize the lattice .
- Spectroscopy : IR confirms NH₂ (3434 cm⁻¹) and CN (2205 cm⁻¹) groups, while HRMS validates the molecular ion peak at m/z 317.1095 .
Q. How does the compound interact with biological macromolecules such as bovine serum albumin (BSA), and what techniques are used to study these interactions?
Binding studies with BSA employ spectrofluorimetry to monitor tryptophan quenching, circular dichroism (CD) to assess secondary structural changes, and NMR to map interaction sites . Thermodynamic parameters (ΔG, ΔH, ΔS) derived from van’t Hoff plots reveal spontaneous binding driven by hydrophobic forces. For instance, a binding constant (Kₐ) of ~10⁴ M⁻¹ suggests moderate affinity, with conformational changes in BSA observed via CD peak shifts at 208 nm and 222 nm .
Advanced Research Questions
Q. What computational approaches are utilized to predict the binding affinity and mechanism of action of this compound against therapeutic targets?
Molecular docking (AutoDock, Schrödinger) and density functional theory (DFT) calculations are used to model interactions with targets like tubulin or tyrosine kinases. For example, docking into the colchicine-binding site of tubulin (PDB: 1SA0) predicts hydrogen bonding between the amino group and Thr179, while DFT-derived electrostatic potential maps highlight nucleophilic regions susceptible to electrophilic attack . MD simulations (100 ns) further validate binding stability via RMSD (<2.0 Å) and MM-PBSA free energy calculations .
Q. How can researchers resolve contradictions in binding affinity data obtained from different experimental techniques?
Discrepancies between techniques (e.g., spectrofluorimetry vs. ITC) often arise from assumptions in model fitting or buffer effects. Cross-validation strategies include:
- Complementary assays : Combine isothermal titration calorimetry (ITC) for direct ΔH measurement with fluorescence quenching for Kₐ.
- Control experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Statistical analysis : Use Bayesian inference to reconcile datasets with overlapping error margins .
Q. What are the challenges in designing derivatives with improved pharmacokinetic properties while maintaining bioactivity?
Key challenges include balancing lipophilicity (LogP ~3.5) for membrane permeability with aqueous solubility (often <50 µM). Strategies involve:
- Structural modifications : Introducing polar groups (e.g., –OH, –SO₃H) at the 6-methoxy position improves solubility but may reduce tubulin binding affinity .
- Prodrug approaches : Masking the amino group as an acetylated prodrug enhances metabolic stability without compromising cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) .
- SAR studies : Fluorine substitution at the 4-phenyl position enhances bioactivity (e.g., antiproliferative IC₅₀ = 2.1 µM vs. HeLa) but increases hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
